S-acetyl-PEG3-acid

Descripción

Propiedades

IUPAC Name |

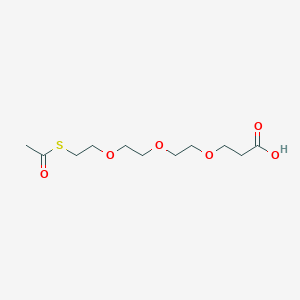

3-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O6S/c1-10(12)18-9-8-17-7-6-16-5-4-15-3-2-11(13)14/h2-9H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNQYRKIZPTUQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCOCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201235678 |

Source

|

| Record name | 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201235678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421933-33-6 |

Source

|

| Record name | 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421933-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201235678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to S-acetyl-PEG3-acid: Structure, Properties, and Applications in Bioconjugation and Drug Development

Introduction: A Versatile Heterobifunctional Linker

S-acetyl-PEG3-acid is a heterobifunctional crosslinker that has emerged as a valuable tool for researchers, scientists, and drug development professionals. Its unique chemical architecture, featuring a protected thiol group at one end and a carboxylic acid at the other, connected by a hydrophilic triethylene glycol (PEG3) spacer, offers a versatile platform for the covalent linkage of diverse molecules. This guide provides a comprehensive technical overview of this compound, delving into its chemical structure and properties, and offering detailed insights into its applications, particularly in the burgeoning fields of bioconjugation and targeted drug delivery. We will explore the causality behind experimental choices and provide field-proven insights to empower researchers in their endeavors.

The core utility of this compound lies in its ability to bridge two different molecules with distinct functionalities. The terminal carboxylic acid can be readily activated to form a stable amide bond with primary amines, commonly found in proteins, peptides, and other biomolecules.[1] Concurrently, the S-acetyl group serves as a stable protecting group for a thiol moiety.[2] This protection prevents unwanted side reactions, such as oxidation to disulfides, ensuring the thiol's availability for specific conjugation following a controlled deprotection step.[2] The intervening PEG3 linker is not merely a spacer; its hydrophilic nature enhances the aqueous solubility of the resulting conjugate, a critical attribute when working with hydrophobic drugs or large biomolecules prone to aggregation.[3][]

Chemical Structure and Physicochemical Properties

The precise chemical identity of this compound is defined by its systematic name, 14-Oxo-4,7,10-trioxa-13-thiapentadecanoic acid, and its CAS number, 1421933-33-6.[5][6] Its molecular formula is C11H20O6S, corresponding to a molecular weight of approximately 280.34 g/mol .[7]

A clear understanding of its physicochemical properties is paramount for its effective application. The table below summarizes key properties, compiled from various chemical data sources. It is important to note that some of these values are predicted and should be considered as estimates.

| Property | Value | Source(s) |

| Molecular Formula | C11H20O6S | [7] |

| Molecular Weight | 280.34 g/mol | [7] |

| CAS Number | 1421933-33-6 | [1] |

| Boiling Point | 421.4 ± 40.0 °C (Predicted) | [7] |

| Density | 1.193 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 4.28 ± 0.10 (Predicted) | [7] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [7] |

The predicted pKa of the carboxylic acid group, around 4.28, is a crucial parameter.[7] It indicates that the carboxyl group can be readily deprotonated under mild basic conditions, facilitating its activation for amide bond formation.[8] The solubility profile highlights its versatility, being soluble in both aqueous and common organic solvents, which provides flexibility in designing conjugation strategies.[7]

Below is a DOT script for generating a 2D chemical structure of this compound.

Caption: EDC/NHS-mediated amide bond formation workflow.

Deprotection of the S-acetyl Group to Reveal the Thiol

The S-acetyl group is a robust protecting group for the thiol, stable to a wide range of reaction conditions, including those used for amide bond formation. [2]This orthogonality is a key feature of this compound. When the reactive thiol is required for the subsequent conjugation step, the S-acetyl group can be selectively removed under mild conditions.

The most common method for deprotection is treatment with hydroxylamine (NH2OH) at or near neutral pH. [9][10]This nucleophilic reagent efficiently cleaves the thioester bond, regenerating the free sulfhydryl group. It is crucial to perform this reaction in degassed buffers and often in the presence of a chelating agent like EDTA to prevent the rapid oxidation of the newly exposed thiol to a disulfide. [1] The following diagram outlines the deprotection process.

Caption: S-acetyl group deprotection to yield a free thiol.

Applications in Drug Delivery and Bioconjugation

The unique features of this compound make it a highly sought-after linker in the development of advanced therapeutics and research tools.

Antibody-Drug Conjugates (ADCs)

In the field of oncology, ADCs represent a powerful class of targeted therapies. []These constructs consist of a monoclonal antibody that specifically targets a tumor antigen, a potent cytotoxic drug, and a linker that connects the two. The linker is a critical component, influencing the ADC's stability, solubility, and drug-release mechanism. [9]this compound is an ideal candidate for this application. The carboxylic acid can be used to attach the linker to the antibody (often via lysine residues), and the deprotected thiol can be reacted with a maleimide-functionalized cytotoxic payload. The hydrophilic PEG3 spacer can help mitigate the aggregation often associated with hydrophobic drug payloads, thereby improving the overall pharmacokinetic profile of the ADC. [3]

PROTACs and Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. [11]PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This compound can serve as a flexible linker in the synthesis of PROTACs, connecting the target protein-binding ligand to the E3 ligase-binding ligand. [11]

Surface Modification and Nanoparticle Functionalization

The principles of bioconjugation using this compound extend to the functionalization of surfaces and nanoparticles for various biomedical applications. The carboxylic acid can be used to anchor the linker to amine-functionalized surfaces, while the deprotected thiol provides a reactive handle for the immobilization of proteins, peptides, or other targeting ligands. This is particularly relevant in the development of targeted drug delivery systems, diagnostic biosensors, and biocompatible coatings for medical devices. The PEG component in such applications helps to reduce non-specific protein adsorption, a phenomenon known as the "stealth" effect, which can improve the in vivo performance of nanoparticle-based therapies. [12]

Experimental Protocols

The following protocols provide a generalized framework for the use of this compound. Researchers should optimize these conditions for their specific molecules and applications.

Protocol 1: EDC/NHS Activation of this compound and Amide Bond Formation

Objective: To conjugate this compound to a primary amine-containing molecule.

Materials:

-

This compound

-

Amine-containing molecule

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0

-

Diisopropylethylamine (DIPEA) (for reactions in organic solvents)

-

Purification system (e.g., HPLC)

Procedure:

-

Activation of this compound: a. Dissolve this compound in Activation Buffer or anhydrous DMF. b. Add 1.5 equivalents of EDC and 1.2 equivalents of NHS. c. Stir the reaction mixture at room temperature for 15-30 minutes. [13]2. Conjugation to the Amine-containing Molecule: a. Dissolve the amine-containing molecule in Coupling Buffer or anhydrous DMF. If using an organic solvent, add 2-3 equivalents of DIPEA to act as a base. [13] b. Add the activated S-acetyl-PEG3-NHS ester solution to the amine solution. c. Stir the reaction at room temperature for 2 hours to overnight. [13]3. Purification: a. Monitor the reaction progress by LC-MS. b. Upon completion, purify the conjugate by reverse-phase HPLC to remove unreacted starting materials and byproducts.

Protocol 2: S-acetyl Group Deprotection

Objective: To generate a free thiol from an this compound conjugate.

Materials:

-

This compound conjugate

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Deprotection Buffer: 0.1 M PBS, 5 mM EDTA, pH 7.2-7.5 (degassed)

-

Desalting column

Procedure:

-

Prepare Deprotection Reagent: a. Prepare a 0.5 M stock solution of hydroxylamine hydrochloride in the degassed Deprotection Buffer immediately before use. [10]2. Deprotection Reaction: a. Dissolve the this compound conjugate in the degassed Deprotection Buffer. b. Add the hydroxylamine stock solution to the conjugate solution to a final concentration of approximately 50 mM. [13] c. Incubate the reaction mixture at room temperature for 1-2 hours. [13]3. Purification: a. Monitor the deprotection by LC-MS. b. Immediately purify the product using a desalting column to remove excess hydroxylamine and byproducts. The resulting thiol-containing conjugate should be used promptly to prevent oxidation. [13]

Conclusion

This compound is a powerful and versatile heterobifunctional linker that offers precise control over bioconjugation reactions. Its unique combination of a protected thiol, a reactive carboxylic acid, and a hydrophilic PEG spacer provides researchers with a robust tool for a wide range of applications, from the development of targeted cancer therapies like ADCs and PROTACs to the functionalization of nanoparticles and surfaces. By understanding the fundamental principles of its reactivity and employing validated experimental protocols, scientists can effectively harness the potential of this compound to advance their research and contribute to the development of novel therapeutics and diagnostic agents.

References

- BenchChem. Application Notes and Protocols for Attaching S-acetyl-PEG3-Boc to a Ligand of Interest.

- BenchChem. S-acetyl-PEG3-Boc Linker: A Comprehensive Technical Guide.

- ChemicalBook. This compound | 1421933-33-6.

- BenchChem. Application Note: Selective Deprotection of S-acetyl-PEG3-Boc for Thiol Exposure.

- BenchChem. An In-depth Technical Guide to Thiol Protection with S-acetyl Groups.

- AxisPharm. Bis-PEG-acid, PEG di(carboxylic acid).

- BroadPharm. S-Acetyl-PEG3-azide, 1310827-26-9.

- ChemicalBook. This compound | 1421933-33-6.

- AA Blocks. 1421933-33-6 | MFCD22574765.

- Li, Q., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. International Journal of Molecular Sciences, 22(3), 1393.

- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 953-957.

- Chemsrc. S-Acetyl-PEG3-C2-acid | CAS#:1421933-33-6.

- Das, D., et al. (2020). Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry. ACS Omega, 5(6), 2843-2852.

- BenchChem. Technical Support Center: Synthesis of Acid-PEG3-SS-PEG3-Acid.

- Caliari, S. R., & Burdick, J. A. (2016). Nanoscale physicochemical properties of chain- and step-growth polymerized PEG hydrogels affect cell-material interactions.

- BOC Sciences.

- Klok, H. A. (2014). PEG–Peptide Conjugates. Biomacromolecules, 15(5), 1537-1554.

- BOC Sciences. Carboxylic Acid(-COOH) PEG.

- Dal Corso, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431-447.

- BenchChem.

- ResearchGate. Figure S1. A plot of pKa (experimental) values of different carboxylic...

- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 953-957.

- Due-Hansen, M. E., et al. (2016).

- ChemBK. 4,7,10,14-Tetraoxapentadecanoic acid, 13-oxo-.

- ChemicalBook. This compound | 1421933-33-6.

- PubChem. 4,7,10,13-Tetraoxapentadecanoic acid.

- Makadia, H. K., & Siegel, S. J. (2011). Effect of polyethylene glycol (PEG) chain organization on the physicochemical properties of poly(D, L-lactide) (PLA) based nanoparticles. International Journal of Pharmaceutics, 416(1), 369-377.

- ResearchGate.

- Knop, K., et al. (2010). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Polymers, 2(4), 605-627.

- Green Chemistry - BORIS Portal.

- Shami, G. J., et al. (2019). Questioning the Use of PEGylation for Drug Delivery. Bio-protocol, 9(24), e3452.

- MDPI.

- Chengdu Pukang Biotechnology Co., Ltd. 4,7,10-trioxa-1,13-tridecanediamine.

- Sigma-Aldrich. 4,7,10-Trioxa-1,13-tridecanediamine 97 4246-51-9.

- Santa Cruz Biotechnology. 4,7,10-Trioxa-1,13-tridecanediamine | CAS 4246-51-9.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. S-Acetyl-PEG3-azide, 1310827-26-9 | BroadPharm [broadpharm.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research on the Physicochemical Properties and Applications of Polyethylene Glycol (PEG) - Oreate AI Blog [oreateai.com]

- 7. This compound | 1421933-33-6 [amp.chemicalbook.com]

- 8. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. S-Acetyl-PEG3-C2-acid | CAS#:1421933-33-6 | Chemsrc [chemsrc.com]

- 12. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Role of S-acetyl-PEG3-acid in Advanced Bioconjugation

An In-depth Technical Guide to the Synthesis and Characterization of S-acetyl-PEG3-acid

In the landscape of modern drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is not merely a spacer but a critical component dictating the efficacy, stability, and pharmacokinetic profile of the entire construct.[1] this compound emerges as a key heterobifunctional building block, intelligently designed to bridge biomolecules with therapeutic payloads or other moieties of interest.

This guide provides a comprehensive technical overview of the synthesis and characterization of this compound. We will delve into a robust synthetic protocol, explain the rationale behind key experimental decisions, and detail the analytical methods required to validate the final product's identity and purity, adhering to the principles of scientific integrity and practical, field-proven insights.

The structure of this compound incorporates three essential features:

-

A Carboxylic Acid (-COOH) Terminus: This functional group provides a versatile handle for conjugation, most commonly to primary amines on proteins or ligands through stable amide bond formation.[2]

-

A Hydrophilic Triethylene Glycol (PEG3) Spacer: The PEG chain imparts increased aqueous solubility to the linker and the resulting conjugate, a crucial factor for preventing aggregation, especially when working with hydrophobic molecules.[3]

-

An S-acetyl Protected Thiol: The thioester group provides a latent, highly reactive sulfhydryl (-SH) group.[4] This protecting group is stable under a variety of reaction conditions, yet can be selectively cleaved under mild basic conditions to reveal the free thiol, enabling orthogonal conjugation strategies.[4][5]

This strategic combination of features allows for a controlled, sequential approach to the synthesis of complex bioconjugates, making this compound an invaluable tool for researchers and drug development professionals.

Chemical Synthesis of this compound

The synthesis of this compound is most efficiently achieved via a nucleophilic substitution reaction (SN2). This strategy involves the displacement of a good leaving group from a PEG3-acid backbone with a thioacetate nucleophile. The following protocol is based on the reaction of Bromo-PEG3-acid with potassium thioacetate, a reliable and widely used method for the formation of thioacetates from alkyl halides.[6]

Reaction Scheme

Sources

A Technical Guide to the Hydrophilicity of S-acetyl-PEG3-acid: Principles, Quantification, and Application in Drug Development

Foreword

In the landscape of modern therapeutics, particularly in the engineering of antibody-drug conjugates (ADCs) and other complex biologics, the precise control of molecular properties is not merely an academic exercise—it is a prerequisite for clinical success. Among the most critical of these properties is hydrophilicity. This guide provides a deep, mechanism-driven exploration of S-acetyl-PEG3-acid, a heterobifunctional linker whose design is pivotal for modulating the aqueous solubility and pharmacokinetic behavior of conjugated biomolecules. We move beyond a superficial description to offer a practical, field-tested perspective on how to understand, measure, and strategically leverage the hydrophilicity imparted by this essential chemical tool.

Deconstructing the Molecular Architecture: Sources of Hydrophilicity

This compound is a carefully designed molecule with three distinct functional domains, each contributing to its overall physicochemical profile. A comprehensive understanding of its hydrophilicity begins with an analysis of these components.

-

1.1 The Triethylene Glycol (PEG3) Core: The central and most significant contributor to hydrophilicity is the triethylene glycol spacer.[1] The repeating ether units (–O–CH₂–CH₂–) are highly polar and capable of forming extensive hydrogen-bonding networks with water molecules. This creates a hydration shell around the linker, which serves multiple critical functions:

-

Enhanced Aqueous Solubility: It directly increases the water solubility of the linker and, by extension, any hydrophobic molecule it is attached to.[2][] This is particularly crucial for preventing the aggregation of ADCs carrying hydrophobic cytotoxic payloads.[4]

-

Pharmacokinetic Modulation: The hydration shell increases the hydrodynamic radius of the conjugate, which can reduce renal clearance rates and thus extend the molecule's circulation half-life.[5][6]

-

Immunogenic Shielding: This hydration layer can mask epitopes on a conjugated protein, reducing its potential to elicit an immune response.[1]

-

-

1.2 The Terminal Carboxylic Acid: The -COOH group is a strong hydrophilic moiety. At physiological pH (~7.4), this group is predominantly deprotonated to its carboxylate form (-COO⁻), which is highly polar and readily interacts with water. This terminus also serves as the primary reactive handle for conjugation to amine groups (e.g., lysine residues on an antibody) via stable amide bond formation.[7]

-

1.3 The S-acetyl Thiol: The thioester (-S-C(O)CH₃) is the most hydrophobic part of the molecule. However, its primary role is to serve as a stable, protected form of a thiol.[8] This "orthogonal" protecting group allows for selective deprotection under mild conditions to reveal a reactive sulfhydryl group (-SH), which can then be specifically targeted to maleimide-functionalized molecules.[9] While the acetyl group itself reduces the overall hydrophilicity compared to a free thiol, its presence is a strategic necessity for controlled, sequential conjugation workflows.[10]

The diagram below illustrates the functional contributions of each molecular component.

Caption: Key functional domains of this compound.

A Practical Guide to Quantifying Hydrophilicity

Theoretical knowledge must be validated by empirical measurement. The hydrophilicity of a molecule or a bioconjugate can be assessed using several robust analytical techniques. We present here the methodologies for two of the most common and informative approaches.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Causality: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18 silica) retains hydrophobic molecules more strongly, while a polar mobile phase carries hydrophilic molecules through the column more quickly. Therefore, a shorter retention time is directly indicative of greater hydrophilicity . By comparing the retention time of a biomolecule before and after conjugation with this compound, we can directly quantify the hydrophilicity imparted by the linker. This method is a cornerstone for characterizing ADCs and other PEGylated proteins.[11]

-

System Preparation and Validation:

-

Equilibrate a C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm) with a mobile phase of 95% Water + 0.1% TFA (Solvent A) and 5% Acetonitrile + 0.1% TFA (Solvent B).

-

Trustworthiness Check: Perform a system suitability test by injecting a standard protein (e.g., BSA) to confirm retention time reproducibility (RSD < 2%) and peak symmetry.

-

-

Sample Preparation:

-

Prepare 1 mg/mL solutions of your unconjugated protein (control) and the this compound-conjugated protein in Solvent A.

-

Filter all samples through a 0.22 µm syringe filter.

-

-

Chromatographic Analysis:

-

Inject 10 µL of the control sample.

-

Elute using a linear gradient from 5% to 95% Solvent B over 30 minutes at a flow rate of 1 mL/min.

-

Monitor absorbance at 280 nm.

-

Repeat the injection and analysis for the conjugated sample.

-

-

Data Interpretation:

-

Record the retention time (tR) for the major peak in both chromatograms.

-

A significant decrease in tR for the conjugated sample relative to the control confirms the successful and hydrophilicity-enhancing conjugation.

-

| Analyte | Retention Time (t R) [min] | Δt R (Conjugate - Control) [min] | Conclusion |

| Unconjugated Monoclonal Antibody (Control) | 22.5 | N/A | Baseline hydrophobicity |

| ADC conjugated with S-acetyl-PEG3-linker | 19.8 | -2.7 | Significant increase in hydrophilicity |

Contact Angle Goniometry

Expertise & Causality: While RP-HPLC measures hydrophilicity in solution, contact angle goniometry measures the hydrophilicity of a surface.[12] A water droplet on a hydrophilic surface will spread out, minimizing the contact angle, due to the strong adhesive forces between the water and the surface. Conversely, a droplet on a hydrophobic surface will bead up, maximizing the contact angle. By coating a substrate with a molecule, we can assess its surface properties. A low contact angle (<90°) indicates a hydrophilic surface.[13] This technique is invaluable for assessing materials and surface modifications.

Caption: Step-by-step workflow for contact angle measurement.

-

Substrate Preparation:

-

Use an atomically flat substrate, such as a prime-grade silicon wafer.

-

Clean the substrate rigorously (e.g., piranha solution or UV/Ozone) to remove organic contaminants.

-

-

Surface Functionalization:

-

Functionalize the clean wafer to create a uniform monolayer of this compound.

-

-

Measurement and Validation:

-

Place a 2 µL droplet of HPLC-grade water onto the surface.

-

Measure the static contact angle within 10 seconds of deposition.

-

Trustworthiness Check: Repeat the measurement at a minimum of five different locations on the surface. The standard deviation of the angles should be less than 2° to confirm the homogeneity of the coating. A non-uniform coating would yield inconsistent and unreliable data.[14][15]

-

Authoritative Grounding and Final Remarks

The strategic incorporation of hydrophilic linkers like this compound is a cornerstone of modern bioconjugate design.[] Its PEG3 core fundamentally alters the physicochemical properties of the parent molecule, enhancing solubility, extending circulatory half-life, and improving the overall therapeutic index.[4][6] The principles and protocols outlined in this guide provide a robust framework for researchers and drug developers to not only utilize this linker but to quantitatively validate its impact. By grounding our design choices in empirical data from techniques like RP-HPLC and contact angle goniometry, we can accelerate the development of safer and more effective biologic therapies.

References

- What are PEG Linkers?

- Applic

- S-acetyl-PEG-Acid. AxisPharm. [Link]

- How to: Measuring Hydrophilicity in Medical Co

- Measuring hydrophilicity of RO membranes by contact angles via sessile drop and captive bubble method: A comparative study.

- Measuring hydrophilicity of RO membranes by contact angles via sessile drop and captive bubble method: A comparative study | Request PDF.

- Investigating Hydrophobicity Lab Protocol. Science Friday. [Link]

- S-Acetyl-PEG3-C2-acid | CAS#:1421933-33-6. Chemsrc. [Link]

- Hydrophilicity - Bio-protocol. Bio-protocol. [Link]

- This compound D

Sources

- 1. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 2. creativepegworks.com [creativepegworks.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Application of PEG Linker | AxisPharm [axispharm.com]

- 6. purepeg.com [purepeg.com]

- 7. S-acetyl-PEG-Acid | AxisPharm [axispharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. hydromer.com [hydromer.com]

- 13. 2.6. Hydrophilicity [bio-protocol.org]

- 14. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 15. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the S-Acetyl Protecting Group in PEG Linker Chemistry for Advanced Bioconjugation

Part 1: Introduction - The Strategic Importance of Controlled Bioconjugation

In the landscape of modern therapeutics and diagnostics, the precise assembly of complex biomolecular architectures is paramount. From antibody-drug conjugates (ADCs) that deliver potent cytotoxins directly to cancer cells to sophisticated biosensors, the ability to link different molecular entities with control and precision is a foundational requirement. Poly(ethylene glycol), or PEG, has emerged as a cornerstone linker technology in these applications.[1][2] The inherent properties of PEG linkers—hydrophilicity, biocompatibility, and their ability to improve the pharmacokinetic profiles of conjugated molecules—make them indispensable tools for the drug development professional.[][4][5]

However, the very chemical reactivity that allows us to build these conjugates presents a significant challenge. The thiol group (-SH) of a cysteine residue is a powerful nucleophile, making it an ideal handle for site-specific modification.[6][7] Yet, this reactivity is a double-edged sword. Unprotected thiols are highly susceptible to oxidation, leading to the formation of unwanted disulfide bonds, and can react prematurely in multi-step synthetic pathways.[6][8] This necessitates a strategy of temporary inactivation, a chemical "pause button" that can be selectively released when needed. This is the role of the protecting group.

This guide provides an in-depth examination of the S-acetyl group, a robust and versatile protecting group for thiols, and its critical function within PEG linkers for creating advanced bioconjugates. We will explore the causality behind its selection, the mechanics of its removal, and provide field-proven protocols for its application.

Part 2: The S-Acetyl Group - A Chemist's Tool for Thiol Protection

The primary function of the S-acetyl group is to convert the highly reactive thiol into a significantly less reactive and more stable thioester.[8] This simple chemical transformation is the key to preventing a host of undesirable side reactions during synthesis and purification, ensuring that the thiol is available only at the desired stage of the conjugation process.

Key Advantages of the S-Acetyl Group

The S-acetyl group is widely employed due to a combination of three key features:

-

Stability : The thioester bond is remarkably stable under a wide range of conditions commonly used in organic synthesis and protein handling, including typical physiological pH.[6][8] This robustness ensures the integrity of the linker during preceding reaction steps.

-

Mild Deprotection : Despite its stability, the acetyl group can be cleaved to regenerate the free thiol under specific and mild conditions that are compatible with sensitive biomolecules like proteins and antibodies.[8]

-

Orthogonality : In complex syntheses, multiple protecting groups are often used. The S-acetyl group is orthogonal to many other common protecting groups, such as the acid-labile Boc (tert-butyloxycarbonyl) group used for amines.[9] This means the S-acetyl group can be removed selectively using mild base or specific nucleophiles without cleaving the Boc group, and vice-versa, allowing for controlled, stepwise conjugation strategies.[8][9]

Chemical Structure and Mechanism

The S-acetyl group is introduced by treating a thiol with an acetylating agent, forming a thioester linkage.[8] This masks the nucleophilic character of the sulfur atom.

Caption: Structure of an S-acetyl protected thiol on a PEG linker.

Part 3: The Deprotection Process - Unleashing the Thiol

The selective removal of the S-acetyl group is the critical control point that unmasks the reactive thiol, preparing the linker for its intended conjugation reaction. The choice of deprotection reagent is dictated by the sensitivity of the substrate and the presence of other functional groups.

Common Deprotection Strategies

For applications in bioconjugation, methods that proceed under mild, near-neutral pH conditions are heavily favored to maintain the structural and functional integrity of proteins.

-

Nucleophilic Cleavage with Hydroxylamine : This is one of the most common and effective methods for deprotecting S-acetyl groups on biomolecules.[6][10] Hydroxylamine (NH₂OH) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the thioester in a process known as aminolysis. This reaction is efficient at neutral to slightly basic pH and is compatible with most protein functional groups.[6]

-

Thiol-Thioester Exchange : This biomimetic approach uses a free thiol, such as thioglycolic acid or cysteamine, to displace the acetylated thiol through a reversible exchange mechanism.[9][11] The reaction is typically driven to completion by using an excess of the deprotecting thiol or, in the case of aminothiols like cysteamine, by an irreversible intramolecular rearrangement that makes the process unidirectional.[9]

-

Basic Hydrolysis (Saponification) : While effective, the use of strong bases like sodium hydroxide (NaOH) is generally reserved for small molecules and robust substrates that are not sensitive to high pH.[8][12] These conditions can denature proteins and are therefore less common in bioconjugation workflows.

Caption: Mechanism of S-acetyl deprotection with hydroxylamine.

Quantitative Data on Deprotection Methods

The selection of a deprotection method often involves a trade-off between reaction speed, mildness of conditions, and efficiency. The following table summarizes common deprotection strategies.

| Reagent/Method | Substrate Type | Reaction Conditions | Typical Time | Typical Yield (%) | Reference |

| Hydroxylamine | Proteins, Peptides, Small Molecules | 50 mM Hydroxylamine, 5 mM EDTA, pH 7.5 | 2 hours | >90% | [10] |

| Sodium Hydroxide (NaOH) | Small Molecules | 0.5 M NaOH in Ethanol/Water, Reflux | 1-2 hours | 50-75% | [8][12] |

| Thioglycolic Acid (TGA) | Small Molecules | 2 equiv. TGA, Phosphate Buffer pH 8 | 30 min - 24 h | 61-90% | [11] |

| Cysteamine | Peptides, Linkers | 2 equiv. Cysteamine, Phosphate Buffer pH 8 | ~30 minutes | High | [9] |

Part 4: Experimental Protocols - From Theory to Practice

A robust and reproducible protocol is the foundation of a successful conjugation strategy. The following workflow and detailed methods are designed to be self-validating systems, incorporating steps for purification and analysis to ensure the desired outcome.

General Experimental Workflow

The overall process involves deprotection of the S-acetyl group, removal of the deprotection reagent, and subsequent conjugation to the target molecule.

Caption: Experimental workflow for bioconjugation.[10]

Detailed Protocol: Deprotection of S-acetyl-PEG with Hydroxylamine

This protocol is optimized for the deprotection of an S-acetylated PEG linker prior to conjugation with a protein.

Materials:

-

S-acetyl-PEG linker compound

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

EDTA (Ethylenediaminetetraacetic acid)

-

Phosphate Buffered Saline (PBS), pH 7.2, degassed

-

HEPES buffer or Phosphate buffer

-

Desalting column (e.g., PD-10)

-

Ultrapure water

Procedure:

-

Prepare the Deprotection Buffer (0.5 M Hydroxylamine, 25 mM EDTA, pH 7.5): Prepare this solution immediately before use. For 10 mL, dissolve 347 mg of hydroxylamine hydrochloride and 93 mg of EDTA in 8 mL of ultrapure water. Adjust the pH to 7.5 with NaOH. Bring the final volume to 10 mL.[9]

-

Dissolve the Linker: Dissolve the S-acetyl-PEG linker in a suitable buffer (e.g., PBS or HEPES) to a final concentration of 10-20 mM.

-

Initiate Deprotection: Add the freshly prepared Deprotection Buffer to the linker solution at a ratio of 1:4 (v/v) (e.g., 250 µL of Deprotection Buffer to 750 µL of linker solution). The final concentration of hydroxylamine will be greater than 50 mM.[9][10]

-

Incubate: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.[9][10]

-

Purification: To ensure a clean downstream conjugation reaction, the excess hydroxylamine must be removed.

-

Equilibrate a desalting column with degassed PBS, pH 7.2.

-

Apply the reaction mixture to the column.

-

Elute the deprotected Thiol-PEG linker with the same degassed buffer, collecting the fractions containing the product. The deprotected linker is now ready for immediate use in the subsequent conjugation step.

-

Self-Validation: The presence of the free thiol can be confirmed using Ellman's Reagent (DTNB), which reacts with free thiols to produce a yellow-colored product measurable at 412 nm.

Part 5: Applications in Drug Development and Research

The precision afforded by the S-acetyl protection strategy has made it a key enabling technology in several high-impact areas.

-

Antibody-Drug Conjugates (ADCs): In ADC development, PEG linkers are used to connect highly potent cytotoxic drugs to monoclonal antibodies.[][13] Using an S-acetyl protected thiol on the linker allows for its purification and characterization before the final, critical deprotection and conjugation to a maleimide-functionalized antibody. The PEG component enhances the ADC's solubility and stability, while the controlled thiol reaction ensures a more homogenous product.[4][14][15]

-

Site-Specific Protein Modification: Researchers use reagents like N-Succinimidyl S-acetylthioacetate (SATA) to introduce a protected thiol onto proteins by reacting it with primary amines (e.g., lysine residues).[6][16] The S-acetyl group can then be deprotected at the desired time to allow for specific labeling with fluorescent probes, affinity tags, or for creating protein-protein conjugates.

-

Surface Chemistry and Nanomaterials: Free thiols are widely used to anchor molecules to gold surfaces for applications in biosensors and diagnostics.[17] S-acetyl protected PEG linkers allow for the functionalization of biomolecules in solution, followed by deprotection and immobilization onto a gold substrate in a controlled manner.

Part 6: Conclusion

The S-acetyl group, when incorporated into a PEG linker, is far more than a simple chemical switch. It is a strategic tool that provides researchers and drug developers with precise temporal control over the high reactivity of the thiol group. Its stability, mild deprotection conditions, and orthogonality to other protecting groups make it an ideal choice for the complex, multi-step syntheses required to build the next generation of targeted therapeutics and advanced biomaterials. By understanding the principles and mastering the protocols associated with this chemistry, scientists can ensure the synthesis of well-defined, homogenous, and effective bioconjugates, moving from molecular concept to functional reality.

References

- An In-depth Technical Guide to Thiol Protection with S-acetyl Groups. Benchchem.

- PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjug

- Application Note: Selective Deprotection of S-acetyl-PEG3-Boc for Thiol Exposure. Benchchem.

- PEG Linkers in Antibody-Drug Conjug

- PEG Linkers. ADC Review.

- Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjug

- Monodispersed PEG Linkers Enhance Antibody–Drug Conjug

- An In-depth Technical Guide to S-Acetyl Protected Thiols for Protein Modific

- Introducing Functional Groups. CellMosaic.

- A Head-to-Head Comparison: S-acetyl-PEG6 vs.

- Copolymers with acetyl-protected thiol pendant groups as highly efficient stabilizing agents for gold surfaces. RSC Publishing.

- Applic

- Applications of Thiol-Ene Chemistry for Peptide Science. PMC - NIH.

- Top 5 Applications of PEGylated Linkers in Bioconjug

- A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. NIH.

- PEG Linkers And Their Applications In Different Fields. MolecularCloud.

- Hydroxylamine Catalyzed Deprotection of Thioacet

Sources

- 1. adcreview.com [adcreview.com]

- 2. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 4. labinsights.nl [labinsights.nl]

- 5. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. memphis.edu [memphis.edu]

- 13. purepeg.com [purepeg.com]

- 14. mdpi.com [mdpi.com]

- 15. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cellmosaic.com [cellmosaic.com]

- 17. Copolymers with acetyl-protected thiol pendant groups as highly efficient stabilizing agents for gold surfaces - RSC Advances (RSC Publishing) [pubs.rsc.org]

Carboxylic acid functional group in PEG linkers for bioconjugation

<-3a--22_do-not-target-this-node--3a_--22_> ## A Senior Application Scientist's Guide to Carboxylic Acid-Functionalized PEG Linkers in Bioconjugation

Abstract

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone technique for enhancing the therapeutic properties of biomolecules.[1] This guide provides an in-depth technical overview of a critical class of reagents in this field: carboxylic acid-functionalized PEG linkers. We will move beyond a simple recitation of protocols to explore the underlying chemical principles, strategic considerations for experimental design, and the causality behind critical process parameters. This document is structured to serve as a practical, authoritative resource, grounding its recommendations in established chemical mechanisms and providing detailed, field-proven methodologies.

The Strategic Value of PEGylation and the Carboxyl Terminus

PEGylation has become a fundamental strategy in pharmaceutical development for its ability to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules.[2] By increasing the hydrodynamic volume of a molecule, PEGylation can extend its plasma half-life by reducing renal clearance.[2][3] This modification can also enhance solubility, improve stability against proteolytic degradation, and mask epitopes on the biomolecule surface, thereby reducing immunogenicity.[2][4][5][6]

The terminal carboxylic acid (-COOH) group on a PEG linker offers a versatile and reliable handle for conjugation. Its primary utility lies in its ability to be readily activated to form a stable amide bond with primary amines (-NH2), which are abundantly available on proteins and peptides, primarily at the N-terminus and on the side chains of lysine residues.[4][7] This makes carboxyl-PEG linkers a go-to tool for a broad range of bioconjugation applications.

The Core Chemistry: Activating the Carboxyl Group for Amine Coupling

Direct amide bond formation between a carboxylic acid and an amine is generally inefficient under physiological conditions. Therefore, the carboxyl group must first be "activated" to a more reactive species. The most robust and widely adopted method for this in aqueous environments is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][9][10]

The Two-Step EDC/NHS Reaction Mechanism

This process is a cornerstone of bioconjugation and proceeds via a well-defined, two-step mechanism.[10]

-

Carboxyl Activation: EDC reacts with the carboxyl group on the PEG linker to form a highly reactive but unstable O-acylisourea intermediate.[9][10] This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[11][12]

-

NHS Ester Formation and Amine Coupling: The unstable O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the original carboxylic acid.[7][9] To prevent this and increase the overall efficiency, NHS is included in the reaction. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[10][13] This semi-stable intermediate can then be reliably coupled to a primary amine on the target biomolecule at a neutral to slightly basic pH (7.2-8.5), forming a stable amide bond and releasing NHS as a byproduct.[4][7][11]

The use of NHS is critical as it converts a transient, hydrolysis-prone intermediate into a more manageable one, allowing for better control over the conjugation reaction and ultimately leading to higher yields.[10]

Caption: A validated workflow for two-step carboxyl-PEG bioconjugation.

Detailed Protocol with Causality Explained

Part A: Activation of Carboxyl-PEG Linker

-

Reagent Preparation: Equilibrate EDC and Sulfo-NHS vials to room temperature before opening to prevent moisture condensation, which can hydrolyze and inactivate the reagents. [14][15]Prepare fresh stock solutions in an anhydrous solvent like DMSO or DMF, or in the Activation Buffer immediately before use. [4][7]2. Activation Reaction:

-

Dissolve the carboxyl-terminated PEG linker in Activation Buffer (0.1 M MES, pH 6.0) .

-

Causality: The slightly acidic pH of 4.5-6.0 is optimal for the EDC-mediated activation of the carboxyl group. [12][14]MES buffer is ideal because it lacks primary amines and carboxylates, which would otherwise compete in the reaction. [14][16][17][18] * Add EDC to the PEG solution. A 2- to 10-fold molar excess over the PEG linker is a common starting point. [12] * Immediately add Sulfo-NHS. A 2- to 5-fold molar excess is typical. [12] * Incubate the reaction for 15-30 minutes at room temperature. [14] * Causality: This incubation period is sufficient to convert the carboxyl groups to the more stable Sulfo-NHS esters. [14] Part B: Conjugation to Amine-Containing Protein

-

-

-

Buffer Exchange (Optional but Recommended): To gain maximum control, remove excess EDC and byproducts using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2-7.5) . [8][16]This step transitions the activated PEG-NHS ester into the optimal pH environment for the next step.

-

Protein Preparation: Ensure the target protein is dissolved in an amine-free buffer, such as PBS, at a pH between 7.2 and 8.5. [11]If the protein is in a buffer containing Tris or glycine, a buffer exchange is mandatory. [4][14] * Causality: Amine-containing buffers will compete with the protein for reaction with the activated PEG-NHS ester, drastically reducing conjugation efficiency. [14]The pH range of 7.2-8.5 ensures that the primary amines on the protein are sufficiently deprotonated and nucleophilic to attack the NHS ester. [7][11]3. Coupling Reaction:

-

Immediately combine the activated PEG-NHS ester solution with the protein solution. The molar ratio of PEG to protein must be optimized empirically but often starts in the range of 10- to 20-fold molar excess. [7] * Incubate for 2 hours at room temperature or for 4 hours at 4°C. [14][16]Gentle mixing can improve efficiency. [4] * Causality: The stability of the NHS ester is pH-dependent and decreases as pH increases. [11]The half-life at pH 7 is 4-5 hours, but it drops to just 10 minutes at pH 8.6. [11]Therefore, this coupling step must be performed promptly after activation.

-

-

Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M Tris or Glycine) to a final concentration of 20-50 mM. [4]Incubate for 15-30 minutes. [4] * Causality: The primary amines in the quenching buffer will react with and hydrolyze any remaining unreacted PEG-NHS esters, preventing further modification of the protein. [4]

Purification and Characterization of the Bioconjugate

The crude reaction mixture will contain the desired PEGylated protein, unreacted protein, excess PEG linker, and reaction byproducts. []A robust purification strategy is essential to isolate the conjugate.

Purification Strategies

| Method | Principle | Application |

| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. [] | Excellent for removing low molecular weight impurities like excess PEG and byproducts. It is often the primary method for separating the larger PEGylated conjugate from the smaller, unreacted protein. [][20] |

| Ion Exchange Chromatography (IEX) | Separation based on surface charge. [] | PEGylation often shields the protein's surface charges, altering its elution profile compared to the native protein. This allows for the separation of species with different degrees of PEGylation. [][21] |

| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Can be used as a polishing step. [21] |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on polarity. | Primarily used for analytical characterization and separation of positional isomers. [] |

Essential Characterization Techniques

-

SDS-PAGE: A fundamental technique to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will exhibit a slower migration (a higher apparent molecular weight) compared to the unmodified protein.

-

HPLC (SEC or IEX): Used to assess the purity of the conjugate and quantify the different species in the mixture (e.g., unreacted protein, mono-PEGylated, di-PEGylated). [1]* Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate molecular weight of the conjugate, confirming the degree of PEGylation (i.e., the number of PEG chains attached per protein). [1]

Troubleshooting and Key Considerations

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conjugation Yield | - Inactive EDC/NHS (hydrolyzed).<[14]br>- Incorrect pH for activation or coupling.<[14]br>- Competing nucleophiles in buffer (e.g., Tris, glycine).<[14]br>- Hydrolysis of NHS ester before coupling. [14] | - Use fresh, properly stored EDC/NHS.<[14]br>- Verify pH of buffers. Use a two-step pH protocol (acidic activation, neutral/basic coupling).<[11][16]br>- Perform buffer exchange to remove interfering substances.<[4]br>- Proceed to the coupling step immediately after activation. [11] |

| Protein Aggregation/Precipitation | - Reaction pH is too close to the protein's isoelectric point (pI).<[16]br>- High degree of PEGylation causing solubility issues.<[14]br>- High concentration of organic solvent (e.g., DMSO) from reagent stocks. [4] | - Adjust reaction pH to be at least 1-2 units away from the protein's pI.<[16]br>- Reduce the molar excess of the activated PEG linker.<[14]br>- Ensure the final concentration of organic solvent is low (typically <10%). [4] |

| Inconsistent Results | - Poor pH control during the reaction.- Inconsistent timing between activation and coupling steps. | - Use high-quality buffers within their effective buffering range.<[16]br>- Standardize the protocol, particularly the incubation times for activation and coupling. |

Conclusion

The use of carboxylic acid-functionalized PEG linkers, activated via EDC/NHS chemistry, is a powerful and versatile strategy in bioconjugation. Success, however, is not merely a matter of following steps but of understanding the chemical logic that underpins the protocol. By carefully controlling critical parameters—most notably pH and buffer composition—and by implementing a systematic workflow that includes robust purification and characterization, researchers can achieve high-yield, reproducible conjugations. This guide provides the technical foundation and field-proven insights necessary to empower scientists and drug developers to leverage this essential chemistry with confidence and precision.

References

- Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. PubMed.

- Navigating the Nuances of pH in EDC/NHS Coupling: A Technical Guide. Benchchem.

- Technical Support Center: Optimizing pH for EDC/NHS Reactions. Benchchem.

- PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. Benchchem.

- Application Note and Protocol: A Step-by-Step Guide for SCO-PEG3-COOH Conjugation to Proteins. Benchchem.

- Optimizing Bioconjugation: A Guide to NHS Ester Reactions. Benchchem.

- PEGylation, successful approach to drug delivery. PubMed.

- The Usage of PEG in Drug Delivery Systems- A Mini Review. Crimson Publishers.

- Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments.

- A Comparative Guide to Protein Crosslinking: EDC/NHS Coupling vs. Alternatives. Benchchem.

- Troubleshooting low yield in EDC/NHS coupling reactions with PEG. Benchchem.

- Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions. Benchchem.

- High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.

- Protein conjugates purification and characterization. ResearchGate.

- PEGylated Protein Purification Techniques. BOC Sciences.

- From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers.

- Is there any other suitable buffer for EDC/NHS reaction beside MES buffer?. ResearchGate.

- Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Thermo Fisher Scientific.

- Application Notes: A Practical Guide to EDC/NHS Bioconjugation in Aqueous Solutions. Benchchem.

- Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific - US.

- Why do we have to use MES buffer when using EDC/NHS for Antibody conjugation to NPs?. ResearchGate.

Sources

- 1. frontiersin.org [frontiersin.org]

- 2. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 3. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of S-acetyl-PEG3-acid in Aqueous and Organic Solvents

Introduction: The Critical Role of Solubility in the Application of S-acetyl-PEG3-acid

This compound is a heterobifunctional linker widely employed in bioconjugation, drug delivery, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a protected thiol (S-acetyl), a terminal carboxylic acid, and a hydrophilic triethylene glycol (PEG3) spacer, offers a versatile platform for covalently linking molecules of interest. The hydrophilic PEG linker is specifically incorporated to enhance the aqueous solubility of the resulting conjugate, a crucial factor for bioavailability and formulation.[1][2][3]

Understanding the solubility profile of this compound in a diverse range of solvents is paramount for its effective handling, purification, and reaction setup. This in-depth technical guide provides a comprehensive overview of the predicted solubility of this compound, the key factors influencing its dissolution, and detailed, field-proven protocols for the experimental determination of its quantitative solubility in both aqueous and organic media.

Predicted Solubility Profile of this compound

Based on information from chemical suppliers and the general properties of PEGylated molecules, the following qualitative solubility profile is expected[4][5]:

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Category | Solvent Examples | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Soluble | The hydrophilic PEG3 chain and the ionizable carboxylic acid group promote hydrogen bonding and dissolution in aqueous media. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can effectively solvate both the polar and non-polar regions of the molecule. |

| Chlorinated Organic | Dichloromethane (DCM) | Soluble | The molecule possesses sufficient non-polar character to be soluble in moderately polar chlorinated solvents. |

| Alcohols | Methanol, Ethanol | Soluble | These protic solvents can hydrogen bond with the ether oxygens and the carboxylic acid group. |

| Non-polar Organic | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |

Key Factors Influencing the Solubility of this compound

The solubility of this compound is not an intrinsic constant but is influenced by a variety of physicochemical parameters. A thorough understanding of these factors is essential for optimizing experimental conditions.

pH of Aqueous Solutions

The ionization state of the terminal carboxylic acid group (pKa ≈ 4.7) is a critical determinant of aqueous solubility.

-

At pH > pKa (e.g., physiological pH 7.4): The carboxylic acid is deprotonated to its carboxylate form (-COO⁻), which is significantly more polar and thus more soluble in water.

-

At pH < pKa: The carboxylic acid is in its neutral, protonated form (-COOH), which is less polar and may exhibit reduced aqueous solubility.

Temperature

For most solid solutes, solubility increases with temperature. This is due to the endothermic nature of the dissolution process, where heat is absorbed to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions. However, for some PEGylated compounds, a phenomenon known as lower critical solution temperature (LCST) can be observed, where the polymer becomes less soluble as the temperature increases. For a short PEG chain like PEG3, this is less likely to be a significant factor in typical laboratory conditions.

Presence of Salts

The effect of salts on the solubility of this compound can be complex.

-

Salting-in: At low salt concentrations, the solubility may increase due to the increased ionic strength of the solution, which can help to shield the charged carboxylate groups and reduce intermolecular interactions.

-

Salting-out: At high salt concentrations, the solubility can decrease as water molecules become more engaged in solvating the salt ions, reducing the amount of "free" water available to dissolve the PEGylated molecule.

Chemical Stability: The Thioester Bond

A crucial consideration when determining the solubility of this compound, particularly in aqueous buffers, is the stability of the S-acetyl (thioester) bond. Thioesters are susceptible to hydrolysis, especially under basic conditions.

-

Neutral to Mildly Acidic pH (pH 4-7): The thioester bond is generally stable with a long half-life.[6][7]

-

Basic pH (pH > 8): The rate of hydrolysis increases significantly.[8]

This is a critical experimental consideration, as prolonged incubation in basic buffers during a thermodynamic solubility assay could lead to the degradation of the molecule, resulting in an overestimation of the parent compound's solubility.

Experimental Determination of Solubility

Given the lack of precise public data, the following protocols are provided as a robust framework for researchers to quantitatively determine the solubility of this compound in their laboratories.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the equilibrium solubility of the compound and is considered the gold standard.[1][9][10]

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at equilibrium.

Materials:

-

This compound (solid)

-

Solvents of interest (e.g., Water, PBS pH 7.4, DMSO, DMF, DCM, Methanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE for organic solvents, PVDF for aqueous)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a glass vial (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is crucial.

-

Add a known volume of the solvent of interest to the vial (e.g., 1 mL).

-

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for 24-48 hours. This extended time is necessary to ensure the solution is fully saturated.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter appropriate for the solvent.

-

Accurately dilute the filtered supernatant with the mobile phase used for HPLC analysis to a concentration within the linear range of the calibration curve.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated supernatant by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The result is the thermodynamic solubility, typically expressed in mg/mL or mmol/L.

-

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to estimate solubility. It measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer.[11][12][13]

Objective: To rapidly assess the apparent solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

DMSO

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplates (UV-transparent for direct UV method)

-

Multichannel pipette

-

Plate shaker

-

Microplate reader (nephelometer or UV-Vis spectrophotometer)

Protocol:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

-

Serial Dilution in DMSO (Optional, for wider range):

-

In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

-

-

Addition to Aqueous Buffer:

-

In a separate 96-well plate, add the aqueous buffer to each well.

-

Transfer a small volume (e.g., 2 µL) from the DMSO stock/dilution plate to the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its co-solvent effect.

-

-

Incubation and Precipitation:

-

Seal the plate and shake for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C).

-

-

Detection of Precipitation:

-

Turbidimetric (Nephelometric) Method: Measure the light scattering in each well using a nephelometer. An increase in turbidity indicates precipitation.

-

Direct UV Method: After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a wavelength where this compound absorbs.

-

-

Data Analysis:

-

The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed (turbidimetric method) or the concentration in the clear supernatant (direct UV method).

-

Analytical Quantification of this compound

Accurate quantification is essential for solubility determination. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable method.[14][][16]

Table 2: Example HPLC Method for this compound Quantification

| Parameter | Condition |

| Column | C18 reversed-phase, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | e.g., 5-95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm (for the amide bond) and/or 254 nm (if aromatic) |

| Injection Volume | 10 µL |

Note: This is a starting point, and the method should be optimized and validated for linearity, accuracy, and precision.

Conclusion

This compound is a valuable linker with predicted good solubility in aqueous and polar organic solvents, a key attribute for its wide range of applications. While precise quantitative solubility data is not widely published, this guide provides a comprehensive framework for researchers to understand the factors influencing its solubility and to experimentally determine these values. By employing the detailed thermodynamic and kinetic solubility protocols, coupled with a robust analytical method for quantification, scientists and drug development professionals can confidently handle and utilize this compound in their research, ensuring reproducible and reliable results.

References

- Enhancing Drug Solubility and Bioavailability with PEG Derivatives: A Technical Guide. (2025). Benchchem.

- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.

- Stable thioesters in biological millieu? (2023). Chemistry Stack Exchange.

- Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Lig

- Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Lig

- The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in W

- In-vitro Thermodynamic Solubility. (2025). protocols.io.

- Stability of thioester intermediates in ubiquitin-like modific

- This compound. (n.d.). Adooq Bioscience.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formul

- Determining the Solubility of Cyclohexane-PEG1-Br in DMSO: A Technical Guide. (2025). Benchchem.

- Thermodynamic Solubility Assay. (n.d.). Evotec.

- This compound | 1421933-33-6. (n.d.). ChemicalBook.

- List of Popular Software Packages for Solubility Prediction. (n.d.).

- Technical Support Center: Synthesis of Acid-PEG3-SS-PEG3-Acid. (2025). Benchchem.

- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

- Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. (2019).

- solubility of S-acetyl-PEG12-alcohol in aqueous and organic solvents. (2025). Benchchem.

- ProG-SOL: Predicting Protein Solubility Using Protein Embeddings and Dual-Graph Convolutional Networks. (2023).

- Application Note and Protocol for S-Acetylglutathione HPLC Analysis. (2025). Benchchem.

- High performance liquid chromatography (HPLC) Technique. (n.d.). BOC Sciences.

- N-(PEG2-amine)-PEG3-acid in DMSO and DMF: A Technical Guide. (2025). Benchchem.

- m-PEG3-acid, 209542-49-4. (n.d.). BroadPharm.

- (PDF) Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. (2011).

- No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.).

- Sustainable Waterborne Polylactide Coatings Enabled by Hydrophobic Deep Eutectic Solvents Plasticiz

- Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. (2023). Pharmaceutics.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m-PEG3-acid, 209542-49-4 | BroadPharm [broadpharm.com]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound | 1421933-33-6 [amp.chemicalbook.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. evotec.com [evotec.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. enamine.net [enamine.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 16. shimadzu.com [shimadzu.com]

S-acetyl-PEG3-acid: A Comprehensive Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of S-acetyl-PEG3-acid, a versatile heterobifunctional linker for advanced bioconjugation and drug delivery.

Introduction

In the rapidly evolving landscape of targeted therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs) and peptide modifications, the choice of a chemical linker is a critical determinant of success. This compound has emerged as a key enabling tool for researchers and drug developers. This heterobifunctional linker, featuring a protected thiol group and a terminal carboxylic acid, offers a unique combination of stability, solubility, and controlled reactivity. This guide provides a detailed technical overview of this compound, its chemical properties, a curated list of suppliers, and its applications in the field of bioconjugation, with a focus on ADC development. We will delve into the causality behind its use, provide validated experimental protocols, and offer insights to empower scientists in their research endeavors.

Core Properties of this compound

This compound, with the CAS number 1421933-33-6 , is a well-defined, discrete polyethylene glycol (dPEG®) linker.[1][2][3][4] Its structure consists of a short, three-unit polyethylene glycol chain, which imparts hydrophilicity, flanked by an S-acetyl protected thiol group at one end and a carboxylic acid at the other.

Molecular Structure:

Key Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 1421933-33-6 | [1][2][3][4] |

| Molecular Formula | C11H20O6S | [1][5] |

| Molecular Weight | 280.34 g/mol | [1][5] |

| Purity | Typically ≥95% | [1][6] |

| Appearance | Varies (often a colorless to pale yellow oil or solid) | |

| Solubility | Soluble in water and most organic solvents | [7][8] |

Supplier Information

A variety of chemical suppliers offer this compound, catering to both research and development needs. When selecting a supplier, it is crucial to consider factors such as purity, availability of technical support, and the ability to provide materials at a larger scale for later-stage development.

| Supplier | Website | Notes |

| Glyco MindSynth | [Link] | Provides purity and availability information.[1] |

| DC Chemicals | [Link] | Offers a datasheet with chemical properties.[5] |

| MedChemExpress | Lists the compound as a PROTAC linker.[9] | |

| Chemsrc | [Link] | Provides basic chemical information and a list of suppliers.[4] |

| AxisPharm | [Link] | Specializes in ADC technologies and PEG linkers.[6] |

| ChemicalBook | A directory of chemical suppliers.[2][10] |

The Strategic Advantage of this compound in Bioconjugation

The utility of this compound stems from its bifunctional nature, allowing for the sequential and controlled conjugation of two different molecules. This is particularly advantageous in the construction of complex biomolecules like ADCs.

The Role of the PEG3 Linker

The short, hydrophilic PEG3 chain is not merely a spacer; it plays an active role in optimizing the properties of the final conjugate.

-

Enhanced Solubility and Reduced Aggregation: The conjugation of hydrophobic payloads to antibodies can often lead to aggregation and poor solubility. The PEG linker acts as a hydrophilic shield, mitigating these issues and improving the overall biopharmaceutical properties of the ADC.[7][8]

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of biologics.[11][12] Even a short PEG chain can positively influence the pharmacokinetic profile of an ADC, leading to improved tumor accumulation and therapeutic efficacy.[11]

-

Biocompatibility and Low Immunogenicity: Polyethylene glycol is known for its biocompatibility and low immunogenicity, making it an ideal component for therapeutic agents.[12][13]

The logical relationship between the components of this compound and its function in bioconjugation is illustrated in the following diagram:

Caption: Functional components of this compound and their roles in ADC construction.

The S-acetyl Group: A Robust Thiol Protecting Group

The S-acetyl group serves as a stable protecting group for the highly reactive thiol functionality. This protection is crucial to prevent undesired side reactions, such as the formation of disulfide bonds, during the initial conjugation step involving the carboxylic acid. The S-acetyl group is stable under a wide range of reaction conditions but can be selectively and mildly cleaved to reveal the free thiol for subsequent conjugation.[14]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experimental workflows involving this compound.

Protocol 1: Amide Bond Formation with an Amine-Containing Biomolecule

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine on a biomolecule, such as an antibody or peptide, using EDC/NHS chemistry.

Materials:

-

This compound

-

Amine-containing biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Activation Buffer (e.g., MES buffer, pH 6.0)

-

Quenching solution (e.g., hydroxylamine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in an appropriate organic solvent (e.g., DMF or DMSO).

-

In a separate tube, prepare a solution of EDC and NHS in the Activation Buffer.

-

Add the this compound solution to the EDC/NHS mixture and incubate for 15-30 minutes at room temperature to form the NHS-ester.

-

-